1-(7-Bromoquinolin-2-yl)ethanone 1-(7-Bromoquinolin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14431899
InChI: InChI=1S/C11H8BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-6H,1H3
SMILES:
Molecular Formula: C11H8BrNO
Molecular Weight: 250.09 g/mol

1-(7-Bromoquinolin-2-yl)ethanone

CAS No.:

Cat. No.: VC14431899

Molecular Formula: C11H8BrNO

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Bromoquinolin-2-yl)ethanone -

Specification

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
IUPAC Name 1-(7-bromoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C11H8BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-6H,1H3
Standard InChI Key WAMZNXBCYMTGHB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Descriptors

1-(7-Bromoquinolin-2-yl)ethanone is systematically named 1-(7-bromoquinolin-2-yl)ethanone under IUPAC nomenclature. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₈BrNO
Molecular Weight250.09 g/mol
SMILESCC(=O)C₁=NC₂=C(C=CC(=C₂)Br)C=C₁
InChIKeyWAMZNXBCYMTGHB-UHFFFAOYSA-N

The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine moiety. The bromine substitution at position 7 and the acetyl group at position 2 introduce steric and electronic modifications that influence reactivity and biological interactions .

Structural Analogues

Comparative analysis reveals structural analogues with varying substituents:

  • 1-(7-Bromoquinolin-3-yl)ethanone: Bromine at position 7, acetyl at position 3 .

  • 1-(5-Bromo-1H-indol-3-yl)ethanone: Indole-based analogue with bromine at position 5 .
    These variants highlight the role of substituent positioning in modulating physicochemical and biological properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging tributyl(1-ethoxyvinyl)stannane as a key reagent. Reported yields range from 66.0% to 98.0%, depending on reaction optimization. A generalized synthetic route involves:

  • Bromination of quinoline precursors to introduce the 7-bromo substituent.

  • Acetylation at position 2 using ketone-forming reagents.

Reaction Optimization

Critical factors affecting yield include:

  • Catalyst loading (typically 5–10 mol% Pd).

  • Solvent selection (polar aprotic solvents like DMF or THF).

  • Temperature control (80–120°C for 12–24 hours).

Physicochemical Properties

While experimental data on melting/boiling points are unavailable, computational models predict:

  • LogP (Partition Coefficient): ~2.8, indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 0/3, suggesting limited polar interactions.
    These properties align with quinoline derivatives, which typically exhibit poor aqueous solubility but favorable membrane permeability.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Brominated quinolines exhibit broad-spectrum antimicrobial effects. For example:

  • Antibacterial: MIC of 8 μg/mL against Staphylococcus aureus.

  • Antifungal: 50% growth inhibition of Candida albicans at 16 μg/mL.

Anti-Inflammatory Effects

Quinoline-based compounds suppress NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Research Gaps and Future Directions

Priority Research Areas

  • Biological Screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

  • Structure-Activity Relationships (SAR): Comparative studies with analogues to identify critical substituents.

  • Pharmacokinetic Profiling: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies.

Synthetic Chemistry Innovations

  • Development of enantioselective syntheses for chiral derivatives.

  • Green chemistry approaches to improve yield and reduce waste.

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